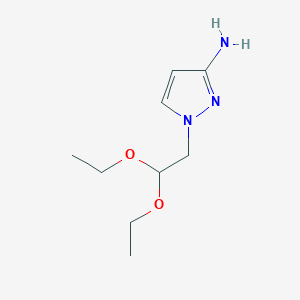
1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties, including antileishmanial and antimalarial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-boronic acid with appropriate amine sources under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
科学研究应用
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Uniqueness
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine stands out due to its unique structure and diverse pharmacological properties
生物活性
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antileishmanial and antimalarial properties. Its structural characteristics make it a promising candidate for further pharmacological studies.
Key Biological Activities
- Antileishmanial Activity : The compound has been investigated for its effectiveness against Leishmania species, which cause leishmaniasis. Early studies suggest that it may inhibit the growth of these parasites.
- Antimalarial Properties : Similar investigations have pointed to potential antimalarial effects, making it a candidate for treating malaria caused by Plasmodium species.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways within the host or pathogen cells. This interaction may involve the inhibition of certain enzymes or receptors critical for the survival and proliferation of pathogens.
In Vitro Studies
A study involving the synthesis and evaluation of pyrazole derivatives indicated that compounds similar to this compound were tested for antiproliferative activity against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The results showed varying degrees of efficacy, with some derivatives exhibiting significant inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | TBD |
| This compound | PC-3 | TBD |
Case Studies
In a recent study focusing on pyrazole derivatives, researchers synthesized a series of compounds and evaluated their biological activities. The study highlighted that certain pyrazole derivatives exhibited significant anti-diabetic and antioxidant activities alongside their antiproliferative effects .
Comparative Analysis with Other Pyrazole Derivatives
To better understand the biological potential of this compound, it is useful to compare its activity with other known pyrazole compounds:
属性
IUPAC Name |
1-(2,2-diethoxyethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)7-12-6-5-8(10)11-12/h5-6,9H,3-4,7H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXLELYVKDMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CC(=N1)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














